Dehydroepiandrosterone

Übersicht

Beschreibung

Prasterone, also known as dehydroepiandrosterone, is a naturally occurring steroid hormone produced primarily by the adrenal glands, gonads, and brain. It serves as a precursor to both androgens and estrogens, the sex hormones. Prasterone is involved in a variety of physiological processes, including immune function, metabolism, and the development of secondary sexual characteristics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Prasterone can be synthesized from plant sterols such as diosgenin, which is derived from yams. The synthetic route involves several steps, including oxidation, reduction, and rearrangement reactions. One common method involves the selective degradation of diosgenin to 16-dehydropregnenolone acetate, followed by oxime formation and rearrangement .

Industrial Production Methods: Industrial production of prasterone often involves the use of phytosterols obtained from soybeans. The process includes the conversion of 4-androstene-3,17-dione to prasterone using a ketoreductase enzyme from Sphingomonas wittichii, which provides high regio- and stereoselectivity .

Analyse Chemischer Reaktionen

Chemical Reactions Involving DHEA

DHEA undergoes several key chemical transformations in the body and through synthetic processes. These reactions can be categorized into metabolic conversions and synthetic modifications.

Metabolic Conversions

DHEA is metabolized into other steroid hormones via enzymatic reactions:

-

Conversion to Androstenedione : DHEA is converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase (HSD3B). This reaction involves the oxidation of the 3β-hydroxyl group to a keto group.

-

Conversion to Testosterone : Androstenedione can further be converted into testosterone through the action of 17β-hydroxysteroid dehydrogenase (17β-HSD).

-

Conversion to Dihydrotestosterone : Testosterone can be reduced to dihydrotestosterone (DHT) by 5α-reductase, which is a more potent androgen.

-

Sulfation : DHEA can also be sulfated to form dehydroepiandrosterone sulfate (DHEA-S), catalyzed by sulfotransferase enzymes (e.g., SULT2A1). This reaction increases the solubility of DHEA and alters its bioavailability.

Synthetic Modifications

DHEA can be chemically modified in laboratory settings to produce various derivatives:

-

Acetylation : DHEA can be acetylated to form DHEA acetate, enhancing its stability and solubility. This process typically involves treatment with acetic anhydride in the presence of a catalyst.

-

Hydroxylation : Hydroxylation reactions can introduce hydroxyl groups at specific positions on the steroid structure, leading to derivatives with altered biological activity.

-

Ozonolysis and Rearrangement : Advanced synthetic methods involve ozonolysis followed by rearrangements to create novel steroid derivatives with potential pharmacological applications.

Key Research Findings

Recent studies have highlighted various aspects of DHEA's chemical reactions and their implications:

Enzymatic Pathways

Research has shown that the enzymatic pathways involving DHEA are tightly regulated and vary across different tissues. For example, in peripheral tissues, DHEA is predominantly converted into testosterone and estrone, influencing local androgenic and estrogenic activities .

Biological Implications

The conversion of DHEA into more potent steroids like DHT has been linked to various physiological effects, including muscle growth and libido enhancement. Conversely, excessive levels of DHT are associated with conditions like androgenetic alopecia .

Data Tables

Wissenschaftliche Forschungsanwendungen

Dehydroepiandrosterone (DHEA) is a steroid hormone produced by the adrenal glands, and it functions as a precursor to other sex steroids, including testosterone and estrogen . Research suggests DHEA supplementation may restore physiological sex steroid levels in certain tissues . While DHEA has been explored for various conditions, its efficacy and safety require further investigation .

Scientific Research Applications

DHEA has been studied across a range of applications, from mood disorders to hormone deficiencies.

Mental Health

- Depression: Studies have explored DHEA's potential in treating depression, particularly in individuals with HIV/AIDS . One study showed DHEA was more effective than a placebo in reducing depressive symptoms in patients with subsyndromal depression . In the intent-to-treat analysis, 56% of the DHEA group responded positively compared to 31% in the placebo group .

- Mood: Some studies on healthy men have shown slight improvements in mood scores with DHEA supplementation, though these improvements were not significantly different .

Hormone Regulation

- Steroidogenesis: DHEA can be metabolized into active androgenic and estrogenic compounds, which are crucial for growth and development . Research indicates that DHEA treatment can restore testosterone and dihydrotestosterone (DHT) levels to near-physiological levels in male reproductive organs .

- Adrenal Insufficiency: DHEA supplementation has been found to restore DHEA/DHEAS and androstenedione levels in individuals with adrenal insufficiency . It may also improve well-being, sexual satisfaction, and insulin sensitivity, and prevent bone mineral density loss .

Autoimmune and Inflammatory Conditions

- Systemic Lupus Erythematosus (SLE): DHEA has demonstrated steroid-sparing effects in SLE .

- Inflammatory Bowel Disease (IBD): One unblinded study reported that DHEA induced remission in a majority of patients with IBD .

- Asthma and Allergy: DHEA/DHEAS may have protective effects in asthma and allergy by attenuating T helper 2 allergic inflammation and reducing eosinophilia and airway hyperreactivity .

Aging and Related Conditions

- Age-Related Changes: Animal studies have associated low DHEA levels with age-related changes, which led to its marketing as an anti-aging supplement . In elderly individuals, DHEA can modulate the immune system, improve physical and psychological well-being, increase muscle strength and bone density, and reduce body fat and skin atrophy .

*DHEA's role in aging is tied to its ability to be converted into sex steroids, which typically decline with age.

Other Potential Applications

- Cardiovascular Health: DHEA modulates cardiovascular signaling pathways and exerts anti-inflammatory, vasorelaxant, and anti-remodeling effects . Low DHEA levels correlate with increased cardiovascular disease and overall mortality .

- Sexual Function: In women, DHEA may improve sexual satisfaction, fertility, and age-related vaginal atrophy .

This compound Supplementation Results in Varying Tissue-Specific Levels of Dihydrotestosterone in Male Mice

- Objective: To determine the effects of DHEA on tissue-specific levels of sex steroids.

- Method: Orchiectomized (ORX) male mice were treated with DHEA for 3 weeks and compared with vehicle-treated ORX mice and gonadal intact mice.

- Results: DHEA treatment restored levels of both testosterone (T) and dihydrotestosterone (DHT) to approximately physiological levels in male reproductive organs. This treatment did not increase DHT levels in skeletal muscle or brain. In the liver, DHEA treatment substantially increased levels of T (at least 4-fold) and DHT (+536%).

Placebo-Controlled Trial of this compound (DHEA) for Treatment of Depression in HIV-Positive Individuals

- Objective: To assess the efficacy of DHEA as a potential treatment for subsyndromal major depressive disorder in HIV-positive adults.

- Method: 145 patients with subsyndromal depression or dysthymia were randomly assigned to receive either DHEA (100–400 mg/day) or a placebo for 8 weeks.

- Results: DHEA was superior based on clinicians’ ratings. The response rate was 56% for the DHEA group versus 31% for the placebo group. Few adverse events were reported in either treatment group, and no significant changes in CD4 cell count or HIV RNA viral load were observed.

Adverse Effects and Risks

While DHEA is available over the counter, it carries potential risks and side effects .

- Hormone-Sensitive Cancers: DHEA supplementation might promote the growth of hormone-sensitive cancers, such as prostate and breast cancers . Elevated DHEA-S levels have been linked to tamoxifen resistance and disease progression in breast cancer .

- Prostate Cancer: A case of cancer flare-up was reported in a patient with advanced prostate cancer undergoing DHEA treatment .

- Androgen Excess: DHEA can cause androgenic effects, such as acne and virilization in women .

Factors Affecting DHEA Research

Several factors contribute to the inconsistent results in DHEA studies :

- Overreliance on Animal Models: DHEA is essentially a human molecule, making animal data less reliable .

- Dosing Protocols: Different dosing protocols with non-pharmacological doses can affect outcomes .

- Rapid Metabolism: The rapid metabolism of DHEA can complicate data interpretation .

- Co-morbidities: The presence of other diseases can influence the effects of DHEA .

- Organ-Specific Differences: DHEA's effects can vary depending on the organ .

Wirkmechanismus

Prasterone acts as a prohormone, being converted into active androgens and estrogens in peripheral tissues. It binds to androgen and estrogen receptors, exerting its effects through these pathways. Additionally, prasterone has neurosteroid activity, influencing neurotransmitter systems and providing neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Prasterone ähnelt anderen Steroidhormonen wie:

Androstenedion: Ein direkter Vorläufer von Testosteron und Östron.

Prasteronsulfat: Eine sulfatierte Form von Prasterone, die als Reservoir im Körper dient.

Einzigartigkeit: Prasterone ist einzigartig aufgrund seiner dualen Rolle als Vorläufer sowohl für Androgene als auch für Östrogene sowie seiner Neurosteroid-Aktivität. Dies macht es zu einer vielseitigen Verbindung mit vielfältigen physiologischen und therapeutischen Anwendungen .

Biologische Aktivität

Dehydroepiandrosterone (DHEA) is a steroid hormone produced primarily by the adrenal glands and serves as a precursor for both androgens and estrogens. Its biological activities are diverse, influencing various physiological processes including immune function, metabolism, and neuroprotection. This article reviews the biological activity of DHEA, focusing on its mechanisms of action, clinical implications, and relevant research findings.

Overview of DHEA

DHEA is synthesized from cholesterol in the adrenal cortex and circulates in the bloodstream primarily as this compound sulfate (DHEAS). While DHEAS was traditionally considered an inactive metabolite, emerging research suggests that it possesses significant biological activity, particularly in immune modulation and cell signaling.

Key Functions of DHEA

- Precursor for Sex Steroids : DHEA is a critical intermediate in the biosynthesis of testosterone and estrogen.

- Immune Modulation : DHEA and its sulfate form have been shown to impact immune responses, particularly in neutrophils.

- Neuroprotective Effects : Research indicates potential roles in cognitive function and neuroprotection.

1. Interaction with Hormone Receptors

DHEA exhibits binding affinity for both androgen receptors (AR) and estrogen receptors (ER). Notably, it acts as a partial agonist for ERα and a full agonist for ERβ:

- Androgen Receptors : DHEA binds to ARs, promoting gene transcription associated with androgenic effects.

- Estrogen Receptors : DHEA activates ERβ more effectively than ERα, suggesting a significant role in mediating estrogenic effects at physiological concentrations .

2. Immune System Modulation

Recent studies highlight the role of DHEAS in enhancing immune function. For example:

- Neutrophil Activation : DHEAS has been shown to increase superoxide generation in human neutrophils, enhancing their bactericidal activity. This effect occurs via direct activation of protein kinase C (PKC), independent of conversion to DHEA or interaction with classical steroid receptors .

Clinical Implications

- Aging and Physical Vitality : Epidemiological studies correlate low serum levels of DHEA with decreased physical vitality and increased frailty in older adults .

- Cancer Research : Some studies suggest that DHEA may inhibit the proliferation of cancer cells, particularly through its action on ERβ. This indicates potential therapeutic applications in cancer treatment .

Case Studies

- A study on patients with adrenal insufficiency demonstrated improvements in well-being and quality of life following DHEA supplementation .

- Research involving elderly populations showed that higher levels of DHEAS were associated with better immune function and lower incidence of infections .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Clinical Implications |

|---|---|---|

| Hormonal Regulation | Precursor for testosterone/estrogen | Affects reproductive health |

| Immune Modulation | Activates PKC in neutrophils | Enhances immune response |

| Neuroprotection | Potential neuroprotective effects | May improve cognitive function |

| Cancer Inhibition | Activates ERβ | Possible therapeutic role in cancer treatment |

Eigenschaften

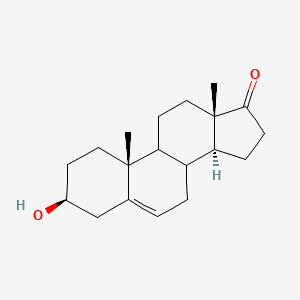

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGSKLZLMKYGDP-USOAJAOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Record name | dehydroepiandrosterone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dehydroepiandrosterone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020379 | |

| Record name | Dehydroepiandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dehydroepiandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0635 mg/mL | |

| Record name | Prasterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01708 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dehydroepiandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

DHEA can be understood as a prohormone for the sex steroids. DHEAS may be viewed as buffer and reservoir. As most DHEA is produced by the zona reticularis of the adrenal cortex, it is argued that there is a role in the immune and stress response. DHEAS/DHEA are useful to detect excess adrenal activity as seen in adrenal cancer or hyperplasia, including certain forms of congenital adrenal hyperplasia as it is produced nearly entirely by the adrenal glands. Women with polycystic ovary syndrome tend to have elevated levels of DHEAS. | |

| Record name | Prasterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01708 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

53-43-0 | |

| Record name | Dehydroepiandrosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prasterone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prasterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01708 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dehydroepiandrosterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydroepiandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prasterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRASTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/459AG36T1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dehydroepiandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140-141 °C, 140 - 141 °C | |

| Record name | Prasterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01708 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dehydroepiandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.